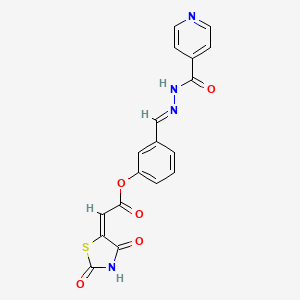
Antimycobacterial agent-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimycobacterial agent-1 is a compound specifically designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various stages of mycobacterial cell processes to inhibit growth and proliferation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-1 typically involves a multi-step process. One common synthetic route includes the cycloaddition reaction under ultrasound irradiation, which avoids standard heating and column chromatography, producing high yields in shorter reaction times . The reaction conditions often involve room temperature and specific reagents like quinoxaline Schiff bases and aryl nitrile oxides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to maintain the purity and potency of the compound, often involving rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: Antimycobacterial agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Antimycobacterial agent-1 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on mycobacterial cell processes and its potential as a tool for understanding bacterial resistance mechanisms.
Industry: Utilized in the development of new antimicrobial agents and as a standard for testing the efficacy of other antimycobacterial compounds.
Mecanismo De Acción
The mechanism of action of antimycobacterial agent-1 involves targeting specific enzymes and pathways within the mycobacterial cell. It inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by binding to the enzyme arabinosyl transferase . This inhibition disrupts cell wall synthesis, leading to cell lysis and death. Additionally, it may interfere with protein synthesis and membrane transport, further inhibiting bacterial growth.
Comparación Con Compuestos Similares
Isoniazid: Inhibits mycolic acid synthesis but has a different target enzyme.
Rifampin: Inhibits RNA synthesis by targeting RNA polymerase.
Ethambutol: Inhibits cell wall synthesis by targeting arabinosyl transferase, similar to antimycobacterial agent-1.
Uniqueness: this compound is unique in its dual action on mycolic acid synthesis and protein synthesis, providing a broader spectrum of activity against mycobacterial infections. Its ability to target multiple pathways makes it a potent candidate for treating drug-resistant tuberculosis.
Propiedades
Fórmula molecular |
C18H12N4O5S |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] (2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate |
InChI |
InChI=1S/C18H12N4O5S/c23-15(9-14-17(25)21-18(26)28-14)27-13-3-1-2-11(8-13)10-20-22-16(24)12-4-6-19-7-5-12/h1-10H,(H,22,24)(H,21,25,26)/b14-9+,20-10+ |
Clave InChI |
QCIOGWVCZFZJFV-GYGISDOKSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OC(=O)/C=C/2\C(=O)NC(=O)S2)/C=N/NC(=O)C3=CC=NC=C3 |
SMILES canónico |
C1=CC(=CC(=C1)OC(=O)C=C2C(=O)NC(=O)S2)C=NNC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


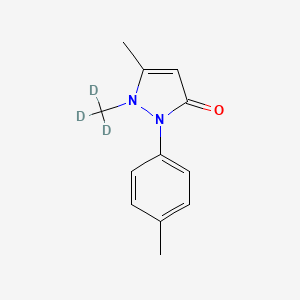
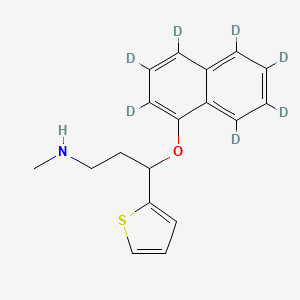
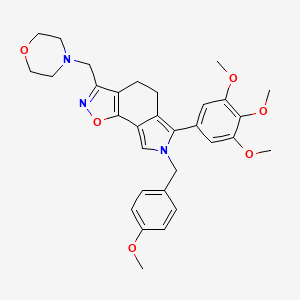

![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)
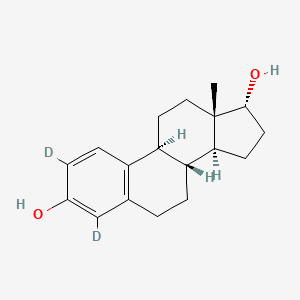



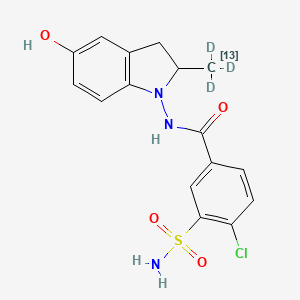



![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
